Cas no 108997-30-4 (2-Propen-1-one,1,3-bis(4-hydroxyphenyl)-, (2E)-)

2-Propen-1-one,1,3-bis(4-hydroxyphenyl)-, (2E)- structure
108997-30-4 structure
Product Name:2-Propen-1-one,1,3-bis(4-hydroxyphenyl)-, (2E)-
Numero CAS:108997-30-4
MF:C15H12O3
MW:240.253984451294
CID:225717
PubChem ID:5467477
Update Time:2025-04-19

2-Propen-1-one,1,3-bis(4-hydroxyphenyl)-, (2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propen-1-one,1,3-bis(4-hydroxyphenyl)-, (2E)-
    • (E)-1,3-Bis(4-hydroxyphenyl)prop-2-en-1-one
    • (2E)-1,3-Bis(4-hydroxyphenyl)prop-2-en-1-one
    • 2-Propen-1-one, 1,3-bis(4-hydroxyphenyl)-
    • 1,3-Bis-(4-hydroxy-phenyl)-prop-2-en-1-one
    • (E)-1,3-Bis-(4-hydroxy-phenyl)-propenone
    • LMPK12120193
    • 4'',4-Dihydroxychalcone
    • (E)-4,4'-Dihydroxychalcone
    • Q27275509
    • 4,4'-Dihydroxybenzylidene acetophenone
    • 3600-61-1
    • 1,3-bis(4-hydroxyphenyl)propenone
    • 1,3-bis(4-hydroxyphenyl)prop-2-en-1-one
    • 2-Propen-1-one,1,3-bis(4-hydroxyphenyl)-
    • 2-Propen-1-one, 1,3-bis(4-hydroxyphenyl)-, (2E)-
    • 2-Propen-1-one, 1,3-bis(4-hydroxyphenyl)-, (E)-
    • SCHEMBL773588
    • NSC-652891
    • RVC 588 (chalcone)
    • CKY3J88Z94
    • PD181927
    • 4,4'-Dihydroxychalcone
    • Trans-4,4'-dihydroxychalcone
    • UNII-CKY3J88Z94
    • NSC652891
    • 4,4'-Dihydroxychalcone, (E)-
    • 108997-30-4
    • CHEMBL145927
    • BDBM50068224
    • (E)-1,3-bis(4-Hydroxyphenyl)-2-propen-1-one
    • 4,4''-dihydroxychalcone
    • 4',4-Dihydroxychalcone
    • Inchi: 1S/C15H12O3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10,16-17H/b10-3+
    • Chiave InChI: FZQLEXXZAVVCCA-XCVCLJGOSA-N
    • Sorrisi: OC1C=CC(=CC=1)C(/C=C/C1C=CC(=CC=1)O)=O

Proprietà calcolate

  • Massa esatta: 240.078644
  • Massa monoisotopica: 240.078644
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 295
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 57.5

Proprietà sperimentali

  • Densità: 1.286
  • Punto di ebollizione: 469.8°Cat760mmHg
  • Punto di infiammabilità: 252°C
  • Indice di rifrazione: 1.684
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.